molecular formula C20H27N3O B11406494 N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11406494
M. Wt: 325.4 g/mol
InChI Key: AKFWIPYHSDYXBS-UHFFFAOYSA-N
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Description

N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a cyclohexane carboxamide group, and a methylprop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Methylprop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole ring using appropriate alkylating agents such as methylprop-2-en-1-yl halides.

    Formation of the Cyclohexanecarboxamide Group: This can be synthesized by reacting cyclohexanecarboxylic acid with amines under dehydrating conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylprop-2-en-1-yl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the cyclohexanecarboxamide group, leading to hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic environments).

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Hydrogenated benzodiazole derivatives and reduced amides.

    Substitution: Substituted benzodiazole and cyclohexanecarboxamide derivatives.

Scientific Research Applications

N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring’s ability to absorb and emit light.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE: shares similarities with other benzodiazole derivatives and cyclohexanecarboxamide compounds.

    Examples: Benzodiazole-based fluorescent probes, cyclohexanecarboxamide-based pharmaceuticals.

Uniqueness

  • The unique combination of the benzodiazole ring, methylprop-2-en-1-yl group, and cyclohexanecarboxamide moiety gives this compound distinct physicochemical properties and biological activities.
  • Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H27N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)16-8-4-3-5-9-16/h6-7,10-11,16H,1,3-5,8-9,12-14H2,2H3,(H,21,24)

InChI Key

AKFWIPYHSDYXBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCCC3

Origin of Product

United States

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